REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([Cl:9])[N:5]=[N:6][C:7]=1[NH2:8].Br[CH2:11][C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14]>CN(C=O)C>[Br:1][C:2]1[C:7]2[N:6]([CH:11]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:8]=2)[N:5]=[C:4]([Cl:9])[CH:3]=1
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Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N=NC1N)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
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Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at rt for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was isolated by filtration
|
Type
|
WASH
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Details
|
washed with water (2×50 mL) and Et2O (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
The residual solvents in the solid were removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |